molecular formula C23H29NO4 B402026 pentyl 2-methyl-4-[3-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

pentyl 2-methyl-4-[3-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B402026
M. Wt: 383.5g/mol
InChI Key: RDMOAHZNNKLCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

pentyl 2-methyl-4-[3-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in its structure makes it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 2-methyl-4-[3-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

pentyl 2-methyl-4-[3-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of pentyl 2-methyl-4-[3-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: Compounds with similar structures but different substituents on the quinoline ring.

    Methoxyphenyl Derivatives: Compounds with a methoxy group attached to a phenyl ring, exhibiting similar chemical properties.

Uniqueness

pentyl 2-methyl-4-[3-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5g/mol

IUPAC Name

pentyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C23H29NO4/c1-4-5-6-13-28-23(26)20-15(2)24-18-11-8-12-19(25)22(18)21(20)16-9-7-10-17(14-16)27-3/h7,9-10,14,21,24H,4-6,8,11-13H2,1-3H3

InChI Key

RDMOAHZNNKLCMP-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)OC)C(=O)CCC2)C

Canonical SMILES

CCCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)OC)C(=O)CCC2)C

Origin of Product

United States

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